molecular formula C18H24O B8467019 1-(4-(Dec-1-ynyl)phenyl)ethanone CAS No. 693238-96-9

1-(4-(Dec-1-ynyl)phenyl)ethanone

Cat. No.: B8467019
CAS No.: 693238-96-9
M. Wt: 256.4 g/mol
InChI Key: KQXHXEWBSFNDDV-UHFFFAOYSA-N
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Description

1-(4-(Dec-1-ynyl)phenyl)ethanone is an aromatic ketone featuring a phenyl ring substituted with a dec-1-ynyl group at the para position and an acetyl (ethanone) group.

Properties

CAS No.

693238-96-9

Molecular Formula

C18H24O

Molecular Weight

256.4 g/mol

IUPAC Name

1-(4-dec-1-ynylphenyl)ethanone

InChI

InChI=1S/C18H24O/c1-3-4-5-6-7-8-9-10-11-17-12-14-18(15-13-17)16(2)19/h12-15H,3-9H2,1-2H3

InChI Key

KQXHXEWBSFNDDV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(4-(Dec-1-ynyl)phenyl)ethanone with structurally related phenyl ethanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Key Properties
This compound* C₁₈H₂₂O ~254.4 Dec-1-ynyl (C≡C-CH₂(CH₂)₇CH₃) High hydrophobicity; terminal alkyne enhances reactivity in click chemistry.
1-[4-(1,1-Dimethylethyl)phenyl]ethanone C₁₂H₁₆O 176.25 tert-Butyl (C(CH₃)₃) Lipophilic; stable under standard conditions .
1-(4-Chlorophenyl)ethanone C₈H₇ClO 154.59 Chlorine (Cl) Polarizable halogen enhances intermolecular interactions; moderate reactivity .
1-(4-Ethoxyphenyl)ethanone C₁₀H₁₂O₂ 164.20 Ethoxy (OCH₂CH₃) Electron-donating group increases resonance stabilization; lower melting point .
1-(4-Methylphenyl)ethanone C₉H₁₀O 134.18 Methyl (CH₃) Simplest alkyl substituent; widely used in fragrances and pharmaceuticals .

*Calculated properties for this compound are based on structural analogs.

Key Observations :

  • The dec-1-ynyl group introduces steric bulk and hydrophobicity, distinguishing it from smaller substituents (e.g., methyl, ethoxy). This may reduce solubility in polar solvents compared to halogenated analogs .

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